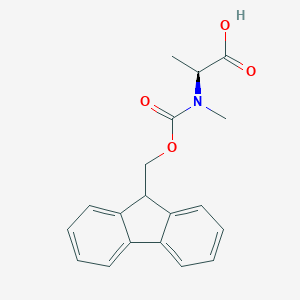

Fmoc-N-Me-Ala-OH

概要

科学的研究の応用

Peptide Synthesis

Fmoc-N-Methyl-Alanine is extensively utilized in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form peptides with specific sequences. This method is particularly valuable for synthesizing peptides that require precise structural attributes and enhanced biological activity .

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a key building block for synthesizing peptides with N-methylation. |

| Drug Development | Facilitates the creation of peptide-based drugs with improved pharmacological properties. |

| Bioconjugation | Enhances targeting capabilities of therapeutic agents by attaching biomolecules. |

Drug Development

In pharmaceutical research, Fmoc-N-Methyl-Alanine plays a critical role in developing peptide-based therapeutics. By incorporating this compound into drug candidates, researchers can enhance metabolic stability and specificity towards biological targets. This is particularly advantageous in creating drugs that require high selectivity and reduced side effects .

Bioconjugation

The compound is instrumental in bioconjugation processes, where it helps attach biomolecules to drugs or imaging agents. This application enhances the targeting capabilities of therapeutic agents, making them more effective in treating specific diseases .

Protein Engineering

Fmoc-N-Methyl-Alanine is also significant in protein engineering, where it allows scientists to modify proteins for improved functionality and stability. This modification is crucial for applications in diagnostics and therapeutics, enabling the development of proteins with tailored properties .

Neuroscience Research

In neuroscience, Fmoc-N-Methyl-Alanine is explored for its potential effects on neurotransmitter activity and receptor interactions due to its methylation properties. This research can provide insights into neurological disorders and lead to novel therapeutic strategies .

Case Study 1: Peptide-Based Drug Development

A study investigated the use of Fmoc-N-Methyl-Alanine in synthesizing peptide analogs that act as enzyme inhibitors. The resulting peptides demonstrated enhanced binding affinities and biological activities compared to their non-methylated counterparts, showcasing the compound's potential in drug design .

Case Study 2: Protein Interaction Studies

Research utilizing Fmoc-N-Methyl-Alanine to create peptide probes enabled scientists to elucidate protein-protein interactions within cellular environments. These studies revealed critical insights into cellular signaling pathways and disease mechanisms, highlighting the compound's utility in chemical biology .

作用機序

Fmoc-N-Me-Ala-OHを含むペプチドの作用機序は、特定のペプチドとその標的に依存します。 一般的に、アラニン残基のN-メチル化は、コンフォメーションの柔軟性を低下させ、疎水性相互作用を高めることで、ペプチドの標的への結合親和性を高めることができます。 これにより、ペプチドの効力と選択性が向上する可能性があります .

類似の化合物との比較

類似の化合物

Fmoc-N-Me-Ile-OH: N-メチルイソロイシン誘導体。

Fmoc-N-Me-Val-OH: N-メチルバリン誘導体。

Fmoc-N-Me-Leu-OH: N-メチルロイシン誘導体.

独自性

This compoundは、ペプチドにN-メチルアラニン残基を導入する能力においてユニークであり、その結果得られるペプチドの安定性と生物学的利用能を大幅に向上させることができます。 他のN-メチル化アミノ酸と比較して、N-メチルアラニンは、疎水性と立体障害のバランスを提供し、ペプチド合成のための汎用性の高いビルディングブロックとなります .

準備方法

合成経路と反応条件

Fmoc-N-Me-Ala-OHの合成は、通常、カルボン酸の保護基として2-クロロトリチルクロリド(2-CTC)樹脂を使用することを伴います。 メチル化ステップは、Biron−Kessler法で硫酸ジメチルまたはヨウ化メチルのいずれかを使用して行うことができます . このプロセスには、次の手順が含まれます。

- アミノ酸を2-CTC樹脂に結合させる。

- α-アミノ基をo-ニトロベンゼンスルホニル(o-NBS)で保護する。

- アミノ基をメチル化する。

- 保護されたアミノ酸を樹脂から切断する。

工業生産方法

This compoundの工業生産方法は、実験室合成に似ていますが、大量に適応するために拡大されています。 自動ペプチド合成機と高スループット精製技術の使用は、工業現場で、高収率と高純度を確保するために一般的です。

化学反応の分析

反応の種類

Fmoc-N-Me-Ala-OHは、主にアミノ酸とFmoc保護化合物の典型的な反応を起こします。 これらには以下が含まれます。

Fmoc脱保護: ピペリジンなどの塩基を使用してFmoc基を除去する。

カップリング反応: HBTUまたはDICなどのカップリング試薬を使用して、他のアミノ酸とペプチド結合を形成する。

メチル化: アミノ基にメチル基を導入する。

一般的な試薬と条件

Fmoc脱保護: DMF中のピペリジン(20%溶液)。

カップリング試薬: DIPEAなどの塩基の存在下でHBTU、DIC、またはEDC。

メチル化試薬: 硫酸ジメチルまたはヨウ化メチル。

生成される主な生成物

これらの反応から生成される主な生成物は、N-メチルアラニン残基を持つペプチドであり、メチル化されていないペプチドと比較して、安定性と生物学的利用能が向上している可能性があります .

科学研究アプリケーション

化学

This compoundは、ペプチドとペプチドミメティックの合成で広く使用されています。 N-メチルアラニン残基の導入は、ペプチドの安定性と生物学的利用能を向上させることができ、治療用途に適したものです .

生物学

生物学的研究では、N-メチルアラニンを含むペプチドを使用して、タンパク質間相互作用と酵素-基質特異性を研究しています。 これらのペプチドは、生物学的プロセスの阻害剤またはモジュレーターとして機能することができます。

医学

医学では、this compoundを使用して合成されたペプチドは、薬剤としての可能性について調査されています。 安定性とタンパク質分解による分解に対する抵抗性の向上が、これらのペプチドを治療用途のための有望な候補としています .

産業

製薬業界では、this compoundは、ペプチドベースの薬剤の開発に使用されています。 SPPSでの使用により、高純度かつ高収率で複雑なペプチドを効率的に合成することができます .

類似化合物との比較

Similar Compounds

Fmoc-N-Me-Ile-OH: N-methyl-isoleucine derivative.

Fmoc-N-Me-Val-OH: N-methyl-valine derivative.

Fmoc-N-Me-Leu-OH: N-methyl-leucine derivative.

Uniqueness

Fmoc-N-Me-Ala-OH is unique in its ability to introduce N-methyl-alanine residues into peptides, which can significantly enhance the stability and bioavailability of the resulting peptides. Compared to other N-methylated amino acids, N-methyl-alanine provides a balance between hydrophobicity and steric hindrance, making it a versatile building block for peptide synthesis .

生物活性

Fmoc-N-Me-Ala-OH, or N-Fmoc-N-methyl-alanine, is a synthetic amino acid derivative that has garnered attention in peptide synthesis and drug development due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) utilizing a 2-chlorotrityl chloride (2-CTC) resin. This method allows for the efficient incorporation of N-methylated amino acids into peptides, enhancing their stability and bioavailability.

Key Steps in Synthesis:

- Methylation: N-methylation can be achieved using reagents such as dimethyl sulfate or methyl iodide. The choice of reagent affects the yield and purity of the final product .

- Fmoc Protection: The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group during synthesis, facilitating selective reactions without interfering with the amino group .

2.1. Enhanced Stability and Bioavailability

N-methylation of amino acids like alanine significantly enhances the stability of peptides against enzymatic degradation. This modification increases the half-life of peptides in vivo, making them more effective for therapeutic applications .

2.2. Applications in Drug Development

This compound is utilized in designing peptides that mimic natural proteins or enhance specific biological activities:

- Peptide Therapeutics: Modified peptides can serve as inhibitors or agonists in various biological pathways, potentially leading to new treatments for diseases such as cancer and metabolic disorders.

- Cell Adhesion Studies: Peptides incorporating this compound have been used in screening assays to identify cell adhesion properties, which are critical in tissue engineering and regenerative medicine .

3. Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

4. Case Studies

Case Study 1: Peptide Therapeutics Development

A recent investigation into a series of N-methylated peptides found that those containing this compound exhibited significantly improved binding affinity to target receptors compared to their unmethylated counterparts. This study underscores the potential for developing more effective peptide-based drugs.

Case Study 2: Cell Adhesion Assays

In a study assessing cell adhesion capabilities, peptides modified with this compound showed an increased adhesion rate to extracellular matrix components, indicating its utility in enhancing cell-material interactions crucial for tissue engineering applications .

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHWKQIQLPZTC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350931 | |

| Record name | Fmoc-N-methyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84000-07-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-N-methyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。